molecular formula C16H15BrN2OS B5235009 N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide CAS No. 6396-72-1

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide

Cat. No.: B5235009
CAS No.: 6396-72-1
M. Wt: 363.3 g/mol
InChI Key: CDZXGBXCDZHYSS-UHFFFAOYSA-N
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Description

N-[(4-Bromo-2,6-dimethylphenyl)carbamothioyl]benzamide is a thiourea derivative characterized by a benzamide core linked to a carbamothioyl group substituted with a 4-bromo-2,6-dimethylphenyl ring. Its molecular formula is C₁₆H₁₅BrN₂OS, with a molecular weight of 363.28 g/mol .

Properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS/c1-10-8-13(17)9-11(2)14(10)18-16(21)19-15(20)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZXGBXCDZHYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367648
Record name N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6396-72-1
Record name N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows for various substitution reactions that can lead to the development of novel compounds with tailored properties.

Biology

  • Biochemical Probes : N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide is being investigated for its role as a biochemical probe to study enzyme interactions and protein functions. Its ability to interact with specific molecular targets makes it valuable in understanding biological mechanisms .

Medicine

  • Therapeutic Potential : The compound has been explored for its anti-inflammatory and anticancer activities. Research indicates that it may inhibit certain cancer cell lines and modulate immune responses, making it a candidate for further drug development .

Industrial Applications

  • Material Development : In industrial contexts, this compound is utilized in creating specialty chemicals and materials with specific properties. Its incorporation into polymers and coatings can enhance material performance in various applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that it effectively reduced enzyme activity in vitro, highlighting its potential as a therapeutic agent targeting metabolic disorders .

Mechanism of Action

The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt key biochemical pathways, resulting in therapeutic effects .

In cancer research, the compound has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. By blocking these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Stability
  • N-(Diethylcarbamothioyl)-4-bromobenzamide : Replacing the 2,6-dimethylphenyl group with diethyl substituents reduces steric hindrance, leading to more flexible molecular conformations. This compound forms stable metal complexes with Ni(II) and Cu(II), attributed to the bidentate coordination of the thiourea moiety .
  • N-((2-Acetylphenyl)carbamothioyl)benzamide : The acetyl group at the ortho position introduces intramolecular hydrogen bonds (N–H⋅⋅⋅O and C–H⋅⋅⋅S), stabilizing the planar conformation. This contrasts with the bromo-dimethylphenyl analog, where steric effects dominate .
  • 4-Nitro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide : The electron-withdrawing nitro and sulfamoyl groups increase polarity, enhancing solubility in polar solvents compared to the hydrophobic bromo-dimethyl derivative .

Table 1: Structural and Physicochemical Comparisons

Compound Substituents Key Structural Features Melting Point/Stability
Target compound 4-Bromo-2,6-dimethylphenyl High steric bulk, planar benzamide core Not reported
N-(Diethylcarbamothioyl)-4-bromobenzamide Diethyl, 4-bromo Flexible thiourea, metal-coordination sites 138–140°C
N-((2-Acetylphenyl)carbamothioyl)benzamide 2-Acetylphenyl Intramolecular H-bonding, planar structure 138.6–140°C (decomposes)
Enzyme Inhibition Potential
  • COVID-19 Protease Inhibition: N-((2-Acetylphenyl)carbamothioyl)benzamide exhibits a binding energy of −4.93 kcal/mol against SARS-CoV-2 main protease, comparable to antiviral drugs like Tenofovir (−4.97 kcal/mol). The acetyl group facilitates hydrogen bonding with Lys137 and Cys128 residues .
  • Carbonic Anhydrase Inhibition: The 4-nitro and sulfamoyl substituents in 4-nitro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide enhance interaction with enzyme active sites, showing IC₅₀ values in the nanomolar range .
  • Antioxidant Capacity : Derivatives with heterocyclic moieties (e.g., 6-methylpyridine) exhibit up to 43% total antioxidant capacity (TAC) , attributed to radical scavenging by electron-donating groups .
Catalytic and Coordination Chemistry
  • Metal Complexation : The target compound’s bromo-dimethylphenyl group may hinder metal coordination compared to less bulky analogs. For example, N,N-dimethyl-N'-benzoylthiourea forms stable Cu(II) and Ni(II) complexes with distinct thermal decomposition profiles (DTG peaks at 220–280°C) .
  • Catalytic Oxidation : Cobalt(III) complexes of N-[di(aryl)carbamothioyl]benzamide derivatives catalyze alcohol oxidation using tert-butyl hydroperoxide (TBHP), achieving >80% conversion in styrene oxidation .

Pharmacokinetic and Thermodynamic Considerations

  • Metabolism: Analogous compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) undergo rapid N-acetylation and hydroxylation, with a plasma half-life of 9.4 minutes in rats. The bromo substituent in the target compound may slow metabolism due to increased hydrophobicity .

Biological Activity

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, dimethyl groups, and a carbamothioyl moiety attached to a benzamide structure. These features contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This interaction may affect various cellular pathways, resulting in observed biological effects such as:

  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Research indicates possible efficacy against various microbial strains.

Anticancer Activity

A study focusing on benzamide derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting the growth of cancer cells. For instance, compounds that share structural similarities have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced cell proliferation in cancers such as lymphoma and breast cancer .

Antimicrobial Effects

In vitro studies have demonstrated that certain benzamide derivatives exhibit significant antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. this compound may share these properties due to its structural characteristics.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

  • Inhibition of Enzymatic Activity : Research has shown that related benzamide derivatives can inhibit enzymes involved in cancer progression. For example, a study indicated that certain benzamide derivatives could effectively inhibit RET kinase activity, which is crucial for tumor growth in specific cancers .
  • Cell Proliferation Studies : In cellular assays, compounds structurally related to this compound demonstrated varying degrees of cytotoxicity against different cancer cell lines. The results suggest that modifications in the chemical structure can significantly impact their biological efficacy .
  • Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 4-bromo-2,6-dimethylaniline with thiophosgene followed by reaction with benzamide derivatives. Characterization studies using techniques like X-ray crystallography have provided insights into the molecular configuration and stability of these compounds .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(4-bromo-2,6-dimethylphenyl)carbamothioylbenzamideContains bromine and carbamothioyl moietiesPotential anticancer and antimicrobial properties
Benzamide RibosideInhibits DHFREffective against various cancers
4-Chloro-benzamidesRET kinase inhibitorsModerate to high potency in cancer therapy

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization techniques for N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide?

  • Methodological Answer : The compound can be synthesized via the reaction of 4-bromo-2,6-dimethylaniline with benzoyl isothiocyanate in equimolar ratios under reflux in anhydrous ethanol. Characterization typically involves single-crystal X-ray diffraction (SCXRD) to confirm molecular geometry, supported by FT-IR and NMR spectroscopy for functional group validation. SCXRD analysis reveals intermolecular interactions such as C–H···S and N–H···O hydrogen bonds, which stabilize the crystal lattice .

Q. How can researchers validate the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer : SCXRD is the gold standard for structural elucidation, providing bond lengths, angles, and torsion angles. Complementary density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level can optimize the geometry and compare theoretical vs. experimental parameters. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···Br, H···O contacts) and generates 2D fingerprint plots to visualize interaction contributions .

Q. What safety protocols should be followed during synthesis and handling of brominated benzamide derivatives?

  • Methodological Answer : Brominated compounds require handling in fume hoods with PPE (gloves, goggles). Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Stability studies under varying temperatures and humidity are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against viral proteases?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to viral targets like SARS-CoV-2 main protease (PDB: 6LU7). Key interactions (e.g., hydrogen bonding with Lys137, Cys128) and binding energies (ΔG) are computed. Comparative docking with known inhibitors (e.g., Tenofovir) validates potential efficacy. MD simulations further assess ligand-protein stability over time .

Q. What strategies resolve discrepancies between experimental and DFT-calculated structural parameters?

  • Methodological Answer : Discrepancies in bond lengths/angles often arise from crystal packing effects (e.g., hydrogen bonding) absent in gas-phase DFT. Hybrid functionals (e.g., B3LYP-D3) incorporating dispersion corrections improve accuracy. Polarizable continuum models (PCM) simulate solvent effects, while periodic boundary conditions in DFT align better with SCXRD data .

Q. How do Hirshfeld surface and energy framework analyses inform crystal engineering strategies?

  • Methodological Answer : Hirshfeld surfaces identify dominant interactions (e.g., Br···H, π-stacking) and quantify their contributions to total surface area. Energy frameworks map interaction energies (electrostatic, dispersion) to prioritize stabilizing forces. For example, C–H···O hydrogen bonds and Br···π interactions may guide co-crystal design for enhanced solubility or stability .

Q. What role do nonlinear optical (NLO) properties play in evaluating this compound for material science applications?

  • Methodological Answer : First-order hyperpolarizability (β) calculations via DFT predict NLO activity. High β values correlate with asymmetric electron density distributions, often enhanced by electron-withdrawing groups (e.g., Br) and conjugated π-systems. Experimental validation uses Kurtz-Perry powder SHG measurements .

Q. How can adsorption studies using functionalized derivatives inform environmental remediation applications?

  • Methodological Answer : Functionalizing graphene oxide with benzamidothiourea moieties (analogous to this compound) creates adsorbents for heavy metals (e.g., Hg²⁺). Isothermal (Langmuir/Freundlich) and kinetic (pseudo-second-order) models quantify adsorption capacity. XPS and FT-IR confirm chelation mechanisms .

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